molecular formula C20H23FN2O3S B11352073 1-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11352073
M. Wt: 390.5 g/mol
InChI Key: IPONKCNBEQJOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may include:

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives by altering the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-6-8-18(9-7-15)22-20(24)16-10-12-23(13-11-16)27(25,26)14-17-4-2-3-5-19(17)21/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

IPONKCNBEQJOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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